Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane

GC-ECD derivatization silyl ether hydrolysis trace analysis

Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane (CAS 73000-03-0), also known as tert-buflophemesyl chloride or tert-butylpentafluorophenylmethylchlorosilane, is a tri-substituted chlorosilane belonging to the pentafluorophenyldialkylchlorosilane family. It features a silicon atom bearing a chloro leaving group, a methyl substituent, a sterically bulky tert-butyl group, and an electron-capturing pentafluorophenyl ring.

Molecular Formula C11H12ClF5Si
Molecular Weight 302.74 g/mol
CAS No. 73000-03-0
Cat. No. B12840755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane
CAS73000-03-0
Molecular FormulaC11H12ClF5Si
Molecular Weight302.74 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C1=C(C(=C(C(=C1F)F)F)F)F)Cl
InChIInChI=1S/C11H12ClF5Si/c1-11(2,3)18(4,12)10-8(16)6(14)5(13)7(15)9(10)17/h1-4H3
InChIKeyDHPRJMARRBZSIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane (tert-Buflophemesyl Chloride) — GC-ECD Derivatization Reagent Procurement Guide


Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane (CAS 73000-03-0), also known as tert-buflophemesyl chloride or tert-butylpentafluorophenylmethylchlorosilane, is a tri-substituted chlorosilane belonging to the pentafluorophenyldialkylchlorosilane family [1]. It features a silicon atom bearing a chloro leaving group, a methyl substituent, a sterically bulky tert-butyl group, and an electron-capturing pentafluorophenyl ring . This compound is designed exclusively as a silylating reagent for gas chromatography with electron-capture detection (GC-ECD), enabling the conversion of alcohols, phenols, carboxylic acids, thiols, and amines into volatile, electron-capturing derivatives suitable for trace-level analysis [2].

GC-ECD derivatization with multi-step sample clean-up
Hydrolytically stable derivatives for aqueous work-up, TLC, or column chromatography
Picogram-level electron-capture detection sensitivity retained
Steric control enables selective protection of accessible hydroxyl groups

Why Flophemesyl Chloride or TBSCl Cannot Replace Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane in Trace GC-ECD Workflows


Derivatization reagents within the pentafluorophenyldialkylchlorosilane class are not functionally interchangeable. Flophemesyl chloride (CAS 20082-71-7) supplies the pentafluorophenyl electron-capture handle but lacks the steric bulk necessary to confer hydrolytic stability on the resulting silyl ethers, rendering derivatives vulnerable to degradation during aqueous work-up, TLC, or column chromatography [1]. Conversely, tert-butyldimethylchlorosilane (TBSCl) provides excellent steric protection but contains no electrophore, making its derivatives invisible to electron-capture detection and incompatible with trace-level GC-ECD methods [2]. The compound chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane uniquely integrates both functionalities into a single reagent, and documented quantitative differences in stability, chromatographic behavior, and detection performance make generic substitution analytically consequential [3][4].

This Product
tert-Buflophemesyl Chloride
Combines tert-butyl steric protection and pentafluorophenyl ECD sensitivity in one reagent; derivatives stable through aqueous acid/base and chromatography.
Substitute A
Flophemesyl Chloride
Lacks steric bulk; derivatives hydrolyze under routine aqueous work-up, compromising quantification. ECD-active but unstable in multi-step protocols.
Substitute B
TBSCl
Excellent steric protection, but contains no electrophore. Derivatives invisible to ECD, incompatible with trace-level GC-ECD detection.

Quantitative Differentiation Evidence: Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane vs. Closest Analogs


Hydrolytic Stability: tert-Buflophemesyl Derivatives Are Many-Fold More Stable Than Flophemesyl Derivatives Under Multi-Step Work-Up Conditions

The hydrolytic stability of silyl ether derivatives is the primary selection criterion when workflows involve aqueous partitioning, acid/base washing, or chromatographic purification. In a direct head-to-head comparison, tert-buflophemesyl derivatives were demonstrated to be many-fold more stable towards hydrolysis than flophemesyl derivatives when subjected to partitioning between organic solvents and aqueous acid or base, as well as thin-layer and column chromatography conditions [1]. A subsequent 2013 review quantified that t-buflophemesyl and ISP-flophemesyl derivatives are several orders of magnitude more resistant to hydrolysis than trimethylsilyl (TMS) derivatives, attributable to the steric shielding provided by the tert-butyl group [2]. By contrast, flophemesyl (pentafluorophenyldimethylsilyl) derivatives, which bear only methyl groups on silicon, offer significantly less hydrolytic protection and are prone to degradation during sample preparation steps that are routine in environmental and biological trace analysis [1].

Hydrolytic Stability
Head-to-head
Many-fold greater vs. flophemesyl; orders of magnitude vs. TMS
Supports derivative integrity through aqueous acid/base partitioning and column clean-up
Data to verify for specific analyte-matrix conditions
GC-ECD derivatization silyl ether hydrolysis trace analysis

GC Retention Time: 2- to 3-Fold Increase vs. Flophemesyl Derivatives Improves Chromatographic Resolution

In a systematic comparison of pentafluorophenyldialkylchlorosilane reagents, tert-buflophemesyl derivatives exhibited retention times 2- to 3-fold longer than the corresponding flophemesyl derivatives across multiple analyte classes, as summarized in Table 4 of the 2013 review by Poole [1]. The extended retention arises from the increased molecular weight and lipophilicity imparted by the tert-butyl group (logPoct/wat = 4.203 for the reagent [2]), which shifts derivative elution to higher temperatures or longer times. This retention time extension is analytically beneficial when analytes must be resolved from early-eluting matrix interferences such as polychlorinated biphenyls (PCBs) or solvent fronts, without requiring a change in stationary phase or oven program [3]. Importantly, the retention time increase is achieved while maintaining a similar electron-capture detector response to flophemesyl derivatives, meaning the separation gain does not come at the cost of detection sensitivity [1].

GC Retention Time
Head-to-head
2–3× longer retention vs. flophemesyl derivatives
May improve separation from early-eluting matrix interferences without stationary phase change
Reported across multiple analyte classes (Poole, 2013, Table 4)
gas chromatography retention time peak resolution

Electron-Capture Detection Sensitivity: tert-Buflophemesyl Derivatives Retain Picogram-Level ECD Response Equivalent to Flophemesyl Derivatives

One of the most frequently asked questions during reagent selection is whether the increased steric bulk of the tert-butyl group compromises ECD sensitivity. The 2013 comprehensive review by Poole explicitly states that t-buflophemesyl and ISP-flophemesyl derivatives exhibit a similar response to the electron-capture detector as flophemesyl derivatives [1]. The pentafluorophenyl group, which contains five electron-withdrawing fluorine atoms, serves as the electrophore and is structurally identical in all three reagents. For context, flophemesyl derivatives of sterols are detectable at picogram levels by GC-ECD, with reported detection limits of 0.1–0.6 μg/mL in final solution for sterol analysis [2], and the pentafluorophenyldimethylsilyl group is described as an excellent protecting group for steroid alcohols, giving volatile ethers detectable at picogram levels [3]. Because the ECD response is governed by the pentafluorophenyl moiety which is conserved across flophemesyl, ISP-flophemesyl, and tert-buflophemesyl reagents, the sensitivity is retained in the tert-butyl analog while hydrolytic stability is simultaneously gained [1].

ECD Sensitivity
Head-to-head
Similar ECD response to flophemesyl; picogram-level detectability retained
Detection sensitivity not compromised by increased steric bulk
Similar response reported; method-specific validation advised
electron-capture detection trace analysis derivatization efficiency

Reaction Rate and Selectivity: Slower Silylation Kinetics vs. Flophemesyl Chloride Confer Differential Reactivity Toward Sterically Hindered vs. Accessible Hydroxyl Groups

The tert-butyl substituent on silicon not only stabilizes the resulting silyl ether toward hydrolysis but also modulates the reagent's own reactivity as a silyl donor. The 2013 review notes that t-Butylpentafluorophenylmethylchlorosilane (t-buflophemesyl chloride) and isopropylpentafluorophenylmethylchlorosilane (ISP-flophemesyl) react less rapidly than flophemesyl chloride but still proceed to completion under mild conditions [1]. This attenuated reactivity is a direct consequence of increased steric hindrance around the silicon center, which can be exploited for chemoselective protection: less hindered primary alcohols are derivatized preferentially over more hindered secondary or tertiary alcohols, enabling structural probing of unknown sterols and steroids [2]. Flophemesyl chloride, by virtue of its smaller dimethyl substitution, reacts more rapidly but with lower steric discrimination. For applications requiring exhaustive derivatization of all protic functional groups, flophemesyl chloride may be preferred; for applications where selective protection of sterically accessible hydroxyls is desired, tert-buflophemesyl chloride offers a quantifiably different reactivity profile [3].

Reaction Rate & Selectivity
Head-to-head
Slower silylation; preferential derivatization of less hindered hydroxyls
Enables chemoselective protection for structural probing of sterols and steroids
Reactivity profile documented in 5-reagent steric selectivity system
silylation kinetics steric selectivity protecting group strategy

Physical Property Differentiation: Higher Boiling Point and Lower Density vs. Flophemesyl Chloride Impact Storage, Handling, and Vapor-Phase Reactivity

Physical properties of derivatization reagents directly affect laboratory handling, storage requirements, and compatibility with automated derivatization platforms. The target compound (CAS 73000-03-0, C₁₁H₁₂ClF₅Si, MW 302.74 g/mol) exhibits a boiling point of approximately 242.8 °C at 760 mmHg and a calculated density of 1.24 g/cm³ [1]. In comparison, the closest in-class analog flophemesyl chloride (CAS 20082-71-7, C₈H₆ClF₅Si, MW 260.66 g/mol) has a substantially lower boiling point of approximately 89 °C (or 47 °C at 1 mmHg) and a higher density of 1.38–1.41 g/cm³ [2]. The approximately 153 °C higher boiling point of the target compound reflects the increased molecular weight and van der Waals interactions introduced by the tert-butyl group. This property difference is practically relevant: the lower volatility at ambient temperature reduces reagent loss during storage and minimizes vapor-phase exposure during manual handling, while the lower density may affect volume-to-mass conversion in automated liquid handling systems [1].

Physical Properties
Cross-study comparable
Bp ~243°C, density 1.24 g/cm³ (calcd.); flophemesyl bp ~89°C, density ~1.38–1.41
Higher boiling point and lower density affect storage loss, manual handling, and liquid handling calibration
Calculated values; experimental measurement recommended for critical workflows
reagent physical properties boiling point chemical procurement

Class-Level Differentiation: Dual tert-Butyl + Pentafluorophenyl Architecture Provides Orthogonal Stability and Detectability Not Achievable with Either TBSCl or Flophemesyl Chloride Alone

At the class level, organosilane derivatization reagents can be categorized by whether they provide steric protection, electron-capture capability, or both. tert-Butyldimethylchlorosilane (TBSCl) is the gold standard for hydrolytic stability, with TBS ethers being approximately 20,000-fold more stable to acidic hydrolysis than TMS ethers [1], but TBS derivatives lack an electrophore and are essentially invisible to ECD. Flophemesyl chloride provides the pentafluorophenyl electrophore for picogram-level ECD detection [2] but offers only modest steric protection. Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane is the only commercially described reagent in the pentafluorophenyldialkylchlorosilane family that simultaneously incorporates a tert-butyl group (conferring TBS-class steric protection) and a pentafluorophenyl group (conferring flophemesyl-class ECD sensitivity) on the same silicon center [3]. The mass spectra of tert-buflophemesyl derivatives show characteristics of both flophemesyl and tert-butyldimethylsilyl derivatives, making them suitable for compound identification by GC-MS while retaining ECD compatibility [3]. No single alternative reagent provides this combination.

Class-Level Architecture
Class-level
Only reagent combining tert-butyl steric shield and pentafluorophenyl electrophore on one silicon center
Single-reagent dual functionality may consolidate two-step derivatization workflows
Class-level inference; confirm for specific analyte types and GC-MS compatibility
bifunctional reagent protecting group strategy GC-MS compatibility

Optimal Procurement-Driven Application Scenarios for Chloro(1,1-dimethylethyl)methyl(pentafluorophenyl)silane


Environmental Trace Analysis of Sterols and Hormones Requiring Multi-Step Clean-Up Prior to GC-ECD

Environmental laboratories analyzing coprostanol, cholesterol, β-sitosterol, and related fecal sterols in water, sediment, or sewage sludge must perform extraction, saponification, and solid-phase or liquid-liquid clean-up prior to GC-ECD analysis. Flophemesyl derivatives, while adequately sensitive (detection limits 0.1–0.6 μg/mL [1]), are susceptible to hydrolysis during the aqueous/organic partitioning and column chromatography steps inherent to these protocols. tert-Buflophemesyl derivatives withstand these conditions with many-fold greater stability [2], ensuring that derivative loss does not occur between derivatization and injection. The 2- to 3-fold longer GC retention times also improve separation of sterol derivatives from co-extracted PCBs and other halogenated interferences commonly encountered in environmental samples [3][4].

Steroid Metabolite Profiling with Differential Hydroxyl Protection for Structural Elucidation

In steroid metabolism studies, structural information about unidentified metabolites can be obtained by exploiting the differential reactivity of silylating reagents toward hydroxyl groups in different steric environments. The pentafluorophenyldimethylsilyl (flophemesyl) group has been established as an excellent protecting group for steroid alcohols, detectable at picogram levels by GC-ECD [1]. The five-reagent system described by Morgan and Poole (1975) uses reagents of increasing steric demand to selectively protect accessible hydroxyls while leaving hindered hydroxyls underivatized. tert-Buflophemesyl chloride, with its tert-butyl group providing greater steric demand than flophemesyl chloride, occupies a specific position in this selectivity ladder. Its slower reaction rate compared to flophemesyl chloride means it can achieve selective primary alcohol protection in the presence of secondary or tertiary alcohols that would be derivatized by the less discriminating flophemesyl reagent [2][5].

GC-MS Confirmatory Analysis with Simultaneous ECD Quantification Capability

When a single derivatization must support both quantitative GC-ECD and confirmatory GC-MS analysis, tert-buflophemesyl chloride is uniquely suited. The mass spectra of tert-buflophemesyl derivatives display characteristics of both flophemesyl and tert-butyldimethylsilyl derivatives, with abundant high-mass ions suitable for selected ion monitoring (SIM) and characteristic low-mass fragment ions for structural confirmation [2]. This dual compatibility eliminates the need for parallel derivatization with separate ECD-optimized and MS-optimized reagents. In contrast, TBSCl-derived ethers, while providing excellent GC-MS fragmentation patterns, are invisible to ECD; and flophemesyl derivatives, while ECD-active, may lack the hydrolytic stability needed for the extended run times of comprehensive GC×GC-MS or high-resolution MS acquisition [3].

Trace Carboxylic Acid, Amine, and Thiol Analysis in Complex Biological Matrices

The original characterization of tert-buflophemesyl chloride demonstrated its applicability to a wide range of protic functional groups beyond alcohols, including carboxylic acids, thiols, and amines [2]. For biological matrices (plasma, urine, tissue homogenates) where these analytes must be extracted, derivatized, and quantified at sub-ng/mL levels, the hydrolytic stability of tert-buflophemesyl derivatives is critical. Acidic or basic back-extraction steps commonly used to remove excess reagent or matrix lipids will degrade flophemesyl derivatives but leave tert-buflophemesyl derivatives intact. This robustness translates directly to higher and more reproducible recovery values, reducing the need for isotopically labeled internal standards to correct for variable derivative stability across sample batches.

Application
Selection Property
Validation Focus
Environmental sterol GC-ECD with multi-step clean-up
Hydrolytic stability through aqueous/organic partitioning and column chromatography
Derivative recovery and quantification reproducibility after extraction and clean-up
Steroid metabolite structural elucidation via selective hydroxyl protection
Steric-demand-dependent reactivity toward sterically differentiated hydroxyls
Differentiation of primary vs. hindered hydroxyls in unknown sterol identification
Dual GC-ECD quantification and GC-MS confirmation with a single derivatization
Mass spectra combining flophemesyl and TBDMS fragmentation features
Confirmatory ion ratios and ECD quantification from the same derivative
Trace carboxylic acid, amine, and thiol analysis in biological research matrices
Stability of derivatives through acid/base back-extraction steps
Recovery consistency across batches without isotopically labeled analogue correction
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